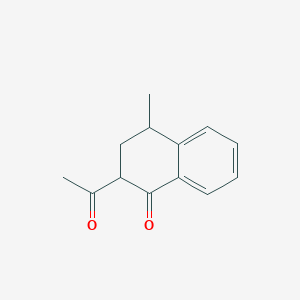
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C₁₃H₁₄O₂ It is a derivative of tetrahydronaphthalene, characterized by the presence of an acetyl group and a methyl group on the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the acetylation of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method is the Friedel-Crafts acylation reaction, where 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of biochemical processes and signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Acetyl-1-tetralone
- 6-Acetyl-1,2,3,4-tetrahydronaphthalene
- 2-Methylene-1,2,3,4-tetrahydronaphthalene
Uniqueness
2-Acetyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the acetyl and methyl groups on the tetrahydronaphthalene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
2-acetyl-4-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O2/c1-8-7-12(9(2)14)13(15)11-6-4-3-5-10(8)11/h3-6,8,12H,7H2,1-2H3 |
InChIキー |
XVQHTXQNUZPEQR-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)C2=CC=CC=C12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



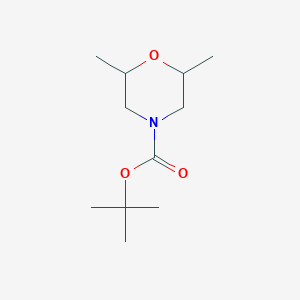
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
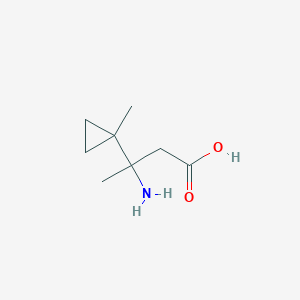

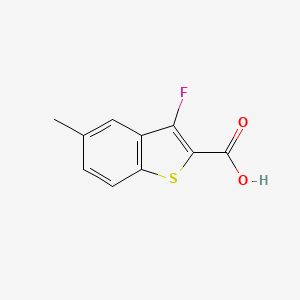
![4-{[(4-Bromophenyl)methyl]amino}butan-2-ol](/img/structure/B13069896.png)

![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2R)-piperazine-2-carboxylic acid](/img/structure/B13069904.png)
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)
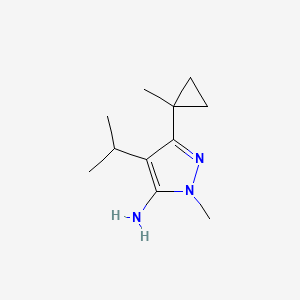

![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)
